molecular formula C13H17NO4 B072632 Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 1149-24-2

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B072632
CAS No.: 1149-24-2
M. Wt: 251.28 g/mol
InChI Key: DIIWSYPKAJVXBV-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is an organic compound with the molecular formula C13H17NO4. It is a derivative of pyridine, characterized by the presence of two ethyl ester groups at the 3 and 5 positions and two methyl groups at the 2 and 6 positions on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is typically synthesized through the oxidation of 4-substituted Hantsch dihydropyridines. The reaction involves the use of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or distillation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form dihydropyridine derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyridine derivatives with various functional groups.

    Reduction: Dihydropyridine derivatives.

    Substitution: Amides, alcohols, or other ester derivatives.

Scientific Research Applications

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with various molecular targets and pathways. As a pyridine derivative, it can act as a ligand, forming complexes with metal ions and influencing enzymatic activities. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is unique due to its specific ester groups and methyl substitutions, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIWSYPKAJVXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289002
Record name Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149-24-2
Record name 2,6-Dimethyl-3,5-pyridinedicarboxylic acid diethyl ester
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Record name NSC 58515
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Record name Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
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Record name Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in organic synthesis?

A1: this compound is a key intermediate in the Hantzsch pyridine synthesis, a widely used method for synthesizing substituted pyridines . It serves as a versatile precursor for various other heterocyclic compounds, as demonstrated by its reaction with 1,3,5-triazine to form ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate .

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of electron-withdrawing ester groups at the 3 and 5 positions of the pyridine ring makes the 2 and 6 positions susceptible to nucleophilic attack. This is exemplified by the reaction with electrophiles, where ipso substitution occurs, replacing the dimethylamino group in the 4-p-dimethylaminophenyl derivative .

Q3: What insights do crystallographic studies provide about this compound?

A3: X-ray crystallography reveals that this compound molecules lack a symmetry plane due to the ethyl group conformation . The crystal packing is stabilized by C—H⋯O and C—H⋯π interactions, forming a three-dimensional network . These interactions are crucial for understanding the compound's solid-state properties.

Q4: Are there any notable applications of this compound derivatives in coordination chemistry?

A4: Yes, this compound can be modified to synthesize dihydrazone ligands. These ligands have been successfully employed to create dinuclear oxidovanadium complexes, which exhibit potential catalytic activity . This highlights the versatility of this scaffold in developing new metal complexes for various applications.

Q5: How does photooxidation affect Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?

A5: Photooxidation of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate under various conditions (different solvents, atmospheres) leads to the formation of this compound . This reaction is influenced by the substituents on the dihydropyridine ring and the reaction environment. Understanding these factors is crucial for controlling the photooxidation process and its potential applications.

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